2-(2,5-Dichlorophenyl)trimethylsilylacetylene
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Overview
Description
2-(2,5-Dichlorophenyl)trimethylsilylacetylene is an organosilicon compound with the molecular formula C11H12Cl2Si. This compound is characterized by the presence of a trimethylsilyl group attached to an acetylene moiety, which is further connected to a dichlorophenyl ring. It is used in various organic synthesis reactions due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)trimethylsilylacetylene typically involves the reaction of 2,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)trimethylsilylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: TBAF and diazomethane are commonly used for the substitution of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetylene derivatives, alkanes, alkenes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-Dichlorophenyl)trimethylsilylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)trimethylsilylacetylene involves its interaction with specific molecular targets, such as enzymes and proteins. The trimethylsilyl group can be cleaved off to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with amino acid residues and disruption of enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the dichlorophenyl group.
2,5-Dichlorophenylacetylene: Similar in structure but lacks the trimethylsilyl group.
Phenylacetylene: Lacks both the dichlorophenyl and trimethylsilyl groups.
Uniqueness
2-(2,5-Dichlorophenyl)trimethylsilylacetylene is unique due to the presence of both the dichlorophenyl and trimethylsilyl groups, which confer specific chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C11H12Cl2Si |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI Key |
BCLRRMZYXXCTKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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